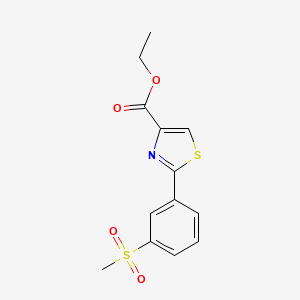









|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.[CH3:12][S:13]([C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1)(=[O:15])=[O:14].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C(N1C=CN(C(C)C)C1=[Pd-3](Cl)(Cl)C1C(Cl)=CC=CN=1)(C)C>[CH3:12][S:13]([C:16]1[CH:21]=[C:20]([C:2]2[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=2)[CH:19]=[CH:18][CH:17]=1)(=[O:15])=[O:14] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
1.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
288 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)N1C(N(C=C1)C(C)C)=[Pd-3](C1=NC=CC=C1Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux under protective gas for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
Dioxane is then removed in a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is back-extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography on silica gel (ethyl acetate/hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)C=1SC=C(N1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 629 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 47.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |